4-(3-Methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Methylphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H13NO . It is related to a group of compounds known as pyrrolidin-2-ones, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including “this compound”, often involves the use of donor–acceptor cyclopropanes and primary amines . The process includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a 3-methylphenyl group .Chemical Reactions Analysis
Pyrrolidin-2-ones, including “this compound”, can undergo various chemical reactions. For instance, they can react as 1,4- C, C -dielectrophiles, and amines can react as 1,1-dinucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 191.23 g/mol, a computed XLogP3-AA of 1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Scientific Research Applications
Molecular Structure and Interactions
- The oxindole residue and the 4-methylphenyl ring in compounds similar to 4-(3-Methylphenyl)pyrrolidin-2-one are almost perpendicular to the pyrrolidine ring, affecting their molecular interactions. The pyrrolidine ring in these compounds typically adopts an envelope conformation, and the molecular packing is influenced by hydrogen bonds and van der Waals forces (Selvanayagam et al., 2005).
Biological Implications
- Derivatives of 2-pyrrolidinones, to which this compound is related, play a significant role in bioactive compounds. Synthesized derivatives have shown potential as antioxidants, with some demonstrating promising radical scavenging activity, comparable to conventional antioxidants (Nguyen et al., 2022).
Potential Therapeutic Applications
- Certain pyrrolidin-2-one derivatives have shown promise as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).
- A series of pyrrolidin-2-one derivatives have been evaluated for cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Muralidharan et al., 2017).
Chemical Synthesis and Applications
- Pyrrolidines, including those related to this compound, have been synthesized for use in medicine and industry, such as dyes or agrochemical substances. Their synthesis often involves [3+2] cycloaddition reactions (Żmigrodzka et al., 2022).
Conformational Studies
- The study of crystal structures of compounds similar to this compound has revealed insights into their conformational properties, which are essential for understanding their chemical and biological behavior (Kumar et al., 2010).
Synthetic Methodologies
- Synthesis of various pyrrolidin-2-one derivatives, which are pharmacophoric fragments for various biologically active compounds, has been explored. This includes methods involving reductive cyclization of relevant esters (Kulig et al., 2010).
Catalysis and Reaction Mechanisms
- The reaction mechanisms and catalytic processes involving pyrrolidin-2-ones, including rearrangements and bond shifts, have been studied for their implications in synthetic chemistry (Danieli et al., 2004).
Future Directions
The future directions in the research of pyrrolidin-2-ones, including “4-(3-Methylphenyl)pyrrolidin-2-one”, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 4-(3-methylphenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to interact with their targets in a way that leads to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Result of Action
It’s known that pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
4-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-3-2-4-9(5-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNVNVFAFWJZAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.